(1R)-1-(4-propylphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(4-propylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols. It features a chiral center at the first carbon atom, making it optically active. The compound is characterized by a propyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-propylbenzyl chloride with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 4-propylacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can further reduce the alcohol to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 4-propylacetophenone, 4-propylbenzoic acid.
Reduction: 4-propylphenylethane.
Substitution: 4-propylphenyl chloride, 4-propylphenyl bromide.
Scientific Research Applications
(1R)-1-(4-propylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-propylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature may result in enantioselective binding, influencing its biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of a propyl group.
(1R)-1-(4-ethylphenyl)ethan-1-ol: Similar structure with an ethyl group instead of a propyl group.
(1R)-1-(4-isopropylphenyl)ethan-1-ol: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
(1R)-1-(4-propylphenyl)ethan-1-ol is unique due to its specific propyl substitution on the phenyl ring, which can influence its physical, chemical, and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R)-1-(4-propylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFDBUEQBAWBO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H](C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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